2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine

Lipophilicity ADME Prediction Scaffold Diversification

Medicinal chemists synthesizing HDAC-targeted libraries or profiling fluvastatin impurities face a 3-5 step synthetic burden to install 2-tert-butyl and N-(2-fluorophenyl) groups onto 7-aminoindole. This pre-equipped scaffold eliminates those steps. • 2-tert-Butyl (predicted LogP 5.31) & 2-fluorophenyl cap pre-installed; ¹⁹F NMR handle enables metabolic tracing. • Reference standard for fluvastatin impurity profiling-mirrors the indole core of Fluvastatin Impurity 13. • ≥98% purity with ISO-certified batch documentation supports regulatory-facing analytical development. • Ships ambient; store sealed in dry conditions at 2-8°C.

Molecular Formula C18H19FN2
Molecular Weight 282.4 g/mol
CAS No. 910442-88-5
Cat. No. B1311497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine
CAS910442-88-5
Molecular FormulaC18H19FN2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(N1)C(=CC=C2)NC3=CC=CC=C3F
InChIInChI=1S/C18H19FN2/c1-18(2,3)16-11-12-7-6-10-15(17(12)21-16)20-14-9-5-4-8-13(14)19/h4-11,20-21H,1-3H3
InChIKeyXZZOENWPEGKBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

910442-88-5: Pre-Functionalized 7-Aminoindole Scaffold


2‑tert‑butyl‑N‑(2‑fluorophenyl)‑1H‑indol‑7‑amine is a synthetic indole derivative that integrates three distinct functional elements: electron‑donating *tert*‑butyl at the C2 position, a hydrogen‑bond‑donor‑capable secondary amine at C7, and an electron‑withdrawing 2‑fluorophenyl substituent on that amine [REFS‑1]. It is primarily listed as a research building block, pharmaceutical impurity reference standard, and chemical probe intermediate [REFS‑2][REFS‑3]. The compound is not yet associated with specific drug‑target activity in the peer‑reviewed primary literature; its procurement value rather derives from the scaffold’s modifiable topology and the reproducible quality specifications offered by commercial suppliers (purity 95–98%) [REFS‑4].

Why Simple 7-Aminoindoles Are Inadequate Substitutes


The parent scaffold, 7‑aminoindole (CAS 5192‑04‑1), is a polar, crystalline solid that is well‑suited for aqueous‑compatible biochemical assays, but its high aqueous solubility and limited steric protection at the amine can lead to rapid metabolic oxidation or non‑specific binding in cell‑based screens [REFS‑1]. The installation of a 2‑*tert*‑butyl group on the indole ring in the target compound significantly increases both steric volume and lipophilicity (predicted LogP rises from 2.33 to 5.31), while the 2‑fluorophenyl substituent on the 7‑amine introduces an electron‑poor aromatic ring that can tune hydrogen‑bonding strength and engage in orthogonal fluorine‑specific interactions (e.g., C–F···H–C, π‑stacking offsets) that simpler phenyl or unsubstituted amines cannot replicate [REFS‑2][REFS‑3]. Consequently, in structure‑activity relationship (SAR) explorations, impurity identification, or computational modelling, using the unadorned 7‑aminoindole or non‑fluorinated N‑phenyl‑7‑aminoindole analogues will produce different conformational, electronic, and solubility profiles, invalidating direct comparative conclusions [REFS‑3].

910442-88-5: Physicochemical Differentiation vs. Core Analogs


Lipophilicity Gain Over 7-Aminoindole

The predicted LogP of 910442‑88‑5 is 5.31, a 2.98‑unit increase over the 7‑aminoindole scaffold (LogP 2.33), indicating a substantial shift toward lipophilicity [REFS‑1][REFS‑2]. This logP differential predicts >100‑fold lower aqueous solubility for the target compound, making it more suitable for protocols requiring passive membrane permeability or organic‑phase partitioning [REFS‑3].

Lipophilicity ADME Prediction Scaffold Diversification

Thermal Robustness vs. 2-tert-Butylindole

The target compound exhibits a predicted boiling point of 429.6 °C at 760 mmHg, which is 135.1 °C higher than that of 2‑tert‑butyl‑1H‑indole (294.5 °C), despite the latter lacking only the 7‑(2‑fluorophenyl)amine substituent [REFS‑1][REFS‑2]. This dramatic increase highlights the strong intermolecular interactions—primarily hydrogen bonding from the secondary amine and dipole‑dipole interactions from the fluorophenyl ring—that affect distillation and sublimation properties [REFS‑3].

Thermal Stability Purification Design Structure‑Property Relationship

Density and Refractive Index Differences from 7-Aminoindole

The predicted density of 910442‑88‑5 (1.2 g/cm³) is slightly lower than that of 7‑aminoindole (1.268 g/cm³), while its predicted refractive index (1.642) is substantially lower than 7‑aminoindole (1.757) [REFS‑1][REFS‑2]. Although these are predicted values, the pattern is consistent with the presence of bulky, non‑polar *tert*‑butyl and fluorophenyl groups that disrupt the dense hydrogen‑bonded network found in the parent aminoindole crystal, while the 2‑fluorophenyl group’s lower polarizability (due to fluorine’s high electronegativity) reduces the refractive index [REFS‑3].

Physiochemical Characterization Solid‑State Chemistry QC Specifications

Certified Purity Specifications for Reproducible Use

Vendor technical datasheets for 910442‑88‑5 specify purities of 95% (AK Scientific) and 98% (Leyan, MolCore), while many structurally related indole-7-amine building blocks are offered at lower purities (e.g., 95% for 7‑aminoindole from some suppliers) or without defined purity [REFS‑1][REFS‑2][REFS‑3]. The 98% specification from MolCore is further accompanied by an ISO‑certified quality system claim, making the target compound a more documented choice for regulated analytical workflows such as impurity profiling [REFS‑4].

Procurement Benchmarking Purity Specification Reproducibility

HDAC Inhibitor Pharmacophore Patent Alignment

Patent US9636341 (Janssen Pharmaceutica) and related filings claim substituted indolyl alkyl amino derivatives as histone deacetylase (HDAC) inhibitors, with Markush structures that encompass the 7‑aminoindole, 2‑alkylindole, and N‑aryl substitution pattern present in 910442‑88‑5 [REFS‑1][REFS‑2]. While the exact compound is not explicitly exemplified, its structural resemblance to the claimed pharmacophore—specifically the 2‑substituted‑7‑aminoindole core with an N‑aryl cap—positions it as a relevant intermediate for HDAC‑targeted medicinal chemistry programs, a role that simpler indoles without the 2‑*tert*‑butyl and 2‑fluorophenyl combination are not disclosed to fulfill [REFS‑3].

Patent Intelligence Pharmacophore Mapping Competitive Landscape

Optimal Procurement Scenarios for 910442-88-5


Late-Stage Diversification in Medicinal Chemistry

When a medicinal chemistry program requires a 7‑aminoindole core that is pre‑equipped with a metabolically stable 2‑*tert*‑butyl group and a 2‑fluorophenyl cap, 910442‑88‑5 serves as a direct diversification point [REFS‑1]. Its elevated LogP (5.31) predicts that elaborated products will retain sufficient lipophilicity for membrane penetration, while the 2‑fluorophenyl group provides a ¹⁹F NMR handle for metabolic tracing [REFS‑2]. This avoids the need for multistep synthesis of the functionalized core from 7‑aminoindole, saving 3–5 synthetic steps per analogue.

Fluvastatin Impurity Reference Standard

Bio‑Fount lists 910442‑88‑5 specifically as a reference substance for drug impurities [REFS‑1]. Its structure closely mirrors the indole portion of Fluvastatin Impurity 13, making it suitable as a characterized standard in HPLC impurity profiling during quality control of fluvastatin active pharmaceutical ingredients [REFS‑2][REFS‑3]. The 98% purity and ISO‑certified batch documentation from MolCore further support its use in regulatory facing analytical development.

Computational Conformational Analysis Model

The well‑defined, rigid indole scaffold with a sterically demanding *tert*‑butyl group makes 910442‑88‑5 an ideal model substrate for force‑field parameterization and DFT conformational analysis of N‑aryl‑7‑aminoindole torsion angles [REFS‑1]. The fluorine atom at the 2‑position of the phenyl ring introduces a distinctive electrostatic potential minimum that can be benchmarked against non‑fluorinated analogues in docking or molecular dynamics simulations [REFS‑2].

HDAC-Targeted Library Synthesis Building Block

Given the patent landscape linking 2‑substituted‑7‑(N‑aryl)aminoindoles to HDAC inhibition, 910442‑88‑5 is strategically positioned as a key intermediate for assembling focused libraries targeting HDAC isoforms [REFS‑1][REFS‑2]. Library designers can exploit the 7‑amine as a point of attachment for zinc‑binding groups or surface‑recognition motifs while relying on the 2‑*tert*‑butyl to occupy a hydrophobic pocket, a design feature explicitly described in the Janssen patent family.

Quote Request

Request a Quote for 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.